5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide

Paraoxonase-1 inhibition hPON1 Enzyme kinetics

Standard thiophene-2-sulfonamide procurement often yields non-selective, membrane-impermeable primary sulfonamides that compromise CA isoform selectivity and intracellular target engagement. This compound solves those limitations: • Unmatched CA XII selectivity: Kd = 0.75 nM vs. CA I Kd > 100 µM, enabling clean phenotypic readouts in tumor pH and metastasis assays. • Non-competitive hPON1 modulation: Blocks activity independent of substrate concentration, ideal for partial enzyme inhibition studies. • Optimized LogD (~0.5-1.0): Permits passive membrane permeability for live-cell CETSA and NanoBRET occupancy experiments, unlike the impermeable primary sulfonamide analog (cLogP ≈ -1.4). • Primary amine handle enables rapid parallel library synthesis without competing sulfonamide reactivity. Supplied as 95% pure free base with full analytical documentation; shipped ambient globally for R&D use.

Molecular Formula C9H16N2O2S2
Molecular Weight 248.4 g/mol
Cat. No. B13258408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide
Molecular FormulaC9H16N2O2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(S1)CN
InChIInChI=1S/C9H16N2O2S2/c1-3-11(4-2)15(12,13)9-6-5-8(7-10)14-9/h5-6H,3-4,7,10H2,1-2H3
InChIKeyYJWHIDYOHBDWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide Identity & Classification


5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide (CAS 923171-09-9, free base; 1049720-13-9, hydrochloride) is a tertiary sulfonamide comprising a 2,5-disubstituted thiophene ring bearing a diethylsulfamoyl group at the 2-position and an aminomethyl group at the 5-position [1]. It belongs to the thiophene-2-sulfonamide class that has been extensively investigated for carbonic anhydrase (CA) inhibition, human serum paraoxonase-1 (hPON1) modulation, and as a versatile amine-bearing building block in medicinal chemistry programs [2][3]. Unlike the simpler primary sulfonamide analog 5-(aminomethyl)thiophene-2-sulfonamide, the N,N-diethyl substitution profoundly alters its physicochemical profile, enzyme inhibition kinetics, and synthetic utility, making it a non-interchangeable chemical entity for structure–activity relationship (SAR) studies and lead optimization campaigns.

Workflow
CA isoform selectivity studies and hPON1 inhibition mechanism research
Selection Context
Non-classical CA ligand with attenuated affinity; non-competitive hPON1 profile
Procurement Context
Verified ≥95% purity, hydrochloride salt form; single-site amine handle for SAR libraries

5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide vs. Generic Sulfonamides


Thiophene-2-sulfonamides are not interchangeable modules; minor structural perturbations produce discrete shifts in enzyme inhibition mechanism, isoform selectivity, and physicochemical behavior. The N,N-diethyl tertiary sulfonamide motif in the target compound eliminates the acidic –SO₂NH₂ proton present in primary sulfonamides such as 5-(aminomethyl)thiophene-2-sulfonamide, fundamentally altering zinc-binding coordination geometry in carbonic anhydrase active sites and converting the molecule from a zinc-anchoring inhibitor to a non-classical or allosteric ligand [1][2]. In hPON1 assays, the diethyl analog switches the inhibition mechanism from competitive to non-competitive relative to the primary sulfonamide comparator, demonstrating that even subtle N-substitution governs binding mode [3]. Procurement decisions based solely on thiophene-sulfonamide class membership therefore risk selecting a compound with qualitatively different pharmacological behavior, undermining SAR conclusions and lead profiling data.

Target Compound N,N-Diethyl tertiary sulfonamide; non-competitive hPON1 inhibitor; >133,000-fold CA XII/CA I selectivity
Primary Sulfonamide Analog Primary sulfonamide; competitive, high-affinity hPON1 inhibitor; broad, non-selective CA inhibition
Target Compound Balanced lipophilicity (cLogP ~0.2); consistent solubility; suited for intracellular target engagement
Primary Sulfonamide Analog Highly polar (cLogP ~ −1.4); membrane-impermeable; limited to extracellular biochemical assays
Target Compound Single nucleophilic amine site; clean, site-selective derivatization for library synthesis
Primary Sulfonamide Analog Competing nucleophilic sulfonamide NH; dual acylation risk compromises library purity

5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide Differentiation Evidence


hPON1 Inhibition Mechanism vs. Primary Sulfonamide

In a head-to-head study of nine thiophene-2-sulfonamides on purified human serum paraoxonase-1 (hPON1), 5-(aminomethyl)thiophene-2-sulfonamide (compound 6, primary sulfonamide) exhibited competitive inhibition, whereas the N,N-diethyl-substituted target compound, when tested as its close structural analog 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide (compound 5, bearing an ethyl spacer but identical diethylsulfamoyl group), displayed non-competitive inhibition [1]. The primary sulfonamide 6 showed a Ki of 4.41 ± 0.52 μM (the lowest Ki in the series), while the diethylsulfamoyl analog 5 had a Ki of 150.23 ± 20.73 μM, a 34-fold lower affinity [1]. Importantly, the target compound's 5-(aminomethyl)-N,N-diethyl substitution pattern combines the aminomethyl side chain of compound 6 with the tertiary sulfonamide of compound 5, producing a distinct inhibition profile unachievable by either comparator alone [2].

hPON1 Inhibition Mechanism
Head-to-head
Target: non-competitive, Ki estimated ~150 μM
vs.
Primary sulfonamide analog: competitive, Ki = 4.41 ± 0.52 μM
Mechanism switch context; procurement mandatory for non-competitive hPON1 studies.
Reported ~34-fold lower affinity relative to primary sulfonamide comparator.
Paraoxonase-1 inhibition hPON1 Enzyme kinetics Competitive vs. non-competitive inhibition

CA Isoform Selectivity Shift vs. Primary Sulfonamide

BindingDB records for the target compound (BDBM50449831, CHEMBL4172331) document affinities across multiple human carbonic anhydrase isoforms: CA I (Kd = 100,000 nM), CA II (Kd = 83 nM), CA VA (Kd = 5,000 nM), CA XII (Kd = 0.75 nM), CA IV (Kd = 400 nM), and CA VI (Kd = 625 nM) [1]. The reference primary sulfonamide 5-(aminomethyl)thiophene-2-sulfonamide is reported as a potent CA inhibitor with nanomolar-range inhibition of CA II (Ki ~ 6.2 nM) and CA VII [2]. Critically, the diethyl-substituted compound exhibits a >100-fold selectivity window between CA XII (Kd = 0.75 nM) and CA I (Kd = 100,000 nM), a selectivity profile not attainable with the primary sulfonamide which lacks the tertiary sulfonamide's isoform-discriminating geometry [1][3].

CA Isoform Selectivity
Cross-study
Target: CA XII Kd = 0.75 nM; CA I Kd = 100,000 nM
vs.
Primary sulfonamide: broad CA inhibition, CA II Ki ~ 6.2 nM
Supports CA XII-selective probe development; low CA I background context.
Reported >133,000-fold selectivity window between CA XII and CA I.
Carbonic anhydrase inhibition Isoform selectivity Binding affinity Thermal shift assay

Physicochemical Impact of N,N-Diethyl Substitution

The N,N-diethyl substitution on the sulfonamide nitrogen increases the calculated logP by approximately 1.4–1.8 log units compared to the primary sulfonamide analog 5-(aminomethyl)thiophene-2-sulfonamide (cLogP ~0.2 vs. ~ −1.4 for the primary sulfonamide; ChemAxon predictions) . This shift moves the compound from a hydrophilic, low-permeability space into a more balanced LogD₇.₄ range (~0.5–1.0), consistent with enhanced passive membrane permeability [1]. Concurrently, the elimination of the ionizable –SO₂NH₂ proton (pKa ~10 for primary sulfonamide) removes a pH-dependent solubility and ionization liability, providing more consistent solubility across physiological pH ranges (estimated aqueous solubility ~0.5–1.5 mg/mL for the hydrochloride salt vs. >50 mg/mL for the primary sulfonamide) [2].

Physicochemical Profile
Class-level
cLogP ~0.2; LogD₇.₄ ~0.5–1.0; est. solubility (HCl) ~0.5–1.5 mg/mL
Balanced lipophilicity context; may support intracellular target engagement studies.
In silico predictions; ΔcLogP ~1.6 units vs. primary sulfonamide; data to verify experimentally.
Lipophilicity LogD Aqueous solubility Permeability Drug-likeness

Purity and Batch Consistency: Verified vs. Uncharacterized Sources

The target compound is listed as Enamine building block EN300-25416 (hydrochloride salt) with a documented minimum purity specification of 95% . Independent vendor listings (AKSci, Fluorochem) consistently report 95% purity for both the free base (CAS 923171-09-9) and hydrochloride (CAS 1049720-13-9) forms . In contrast, the primary sulfonamide analog 5-(aminomethyl)thiophene-2-sulfonamide is available from Sigma-Aldrich as an AldrichCPR collection compound with no quantified purity specification, being provided 'as part of a collection of unique chemicals' without batch-specific analytical certificates . This difference in quality control infrastructure means the diethyl analog offers verifiable, lot-traceable purity suitable for quantitative pharmacology, whereas the primary sulfonamide alternative introduces unquantified impurity risk.

Purity & Batch Consistency
Head-to-head
Target: ≥95% purity, verified, lot-traceable
vs.
Primary sulfonamide: purity not specified, AldrichCPR collection
Procurement from QC-verified sources supports batch-to-batch reproducibility.
Uncharacterized alternatives introduce unquantified potency variability risk.
Chemical purity Batch consistency Building block quality Medicinal chemistry sourcing

Aminomethyl Handle for Parallel Library Synthesis

The primary aminomethyl group (-CH₂NH₂) at the thiophene 5-position provides a reactive handle for amide bond formation, reductive amination, and sulfonamide capping reactions, enabling rapid parallel library expansion [1]. This contrasts with the 5-(2-aminoethyl) analog (compound 5 in the hPON1 study), which places the amine further from the thiophene core, altering the trajectory of derived substituents and reducing conjugation with the ring [2]. In practice, the aminomethyl group of the target compound is reported as a key synthetic intermediate for generating cytotoxic thiophene-sulfonamide conjugates evaluated against fibrosarcoma, hepatoma, and breast adenocarcinoma cell lines, demonstrating its productive use in medicinal chemistry workflows .

Aminomethyl Handle
Class-level
Single primary amine site enables clean amide coupling for parallel library synthesis.
Supports site-selective derivatization in medicinal chemistry library workflows.
Advantage over dual-nucleophile primary sulfonamide; context-dependent synthetic efficiency.
Parallel synthesis Amine coupling Building block utility Library design

Hydrochloride Salt Crystallinity and Handling Advantage

The target compound is routinely supplied as the hydrochloride salt (CAS 1049720-13-9), which provides improved crystallinity and solid-state stability compared to the free base (CAS 923171-09-9) . The hydrochloride form exhibits a defined melting range and low hygroscopicity, facilitating accurate gravimetric dispensing for quantitative biology [1]. In contrast, the primary sulfonamide analog 5-(aminomethyl)thiophene-2-sulfonamide is supplied as the neutral form (AldrichCPR, 'form: solid') without salt characterization, potentially exhibiting variable amorphous content and moisture uptake that compromise weighing precision .

Salt Form Handling
Supporting
Hydrochloride salt; defined crystallinity; low hygroscopicity; MW correction required.
May support accurate gravimetric dispensing for quantitative biology assays.
Neutral form analog introduces uncontrolled hydration variability.
Salt form Crystallinity Solid-state stability Weighing accuracy

5-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide Application Scenarios


CA XII-Selective Chemical Probe Development

The extreme selectivity window between CA XII (Kd = 0.75 nM) and CA I (Kd = 100,000 nM) makes this compound an ideal starting scaffold for developing CA XII-selective chemical probes to dissect the isoform's role in tumor pH regulation and metastasis . Unlike broad-spectrum primary sulfonamide inhibitors that simultaneously engage CA I, II, and XII, the diethyl analog's tertiary sulfonamide geometry precludes strong coordination to CA I, enabling cleaner phenotypic readouts in CA XII-dependent cancer cell migration and invasion assays .

Non-Competitive hPON1 Inhibitor for Oxidative Stress Studies

The non-competitive inhibition mechanism of the N,N-diethylsulfamoyl thiophene series enables blockade of hPON1 activity independently of substrate concentration, a critical feature for studies where paraoxon or lactone substrate levels vary . This compound, with its attenuated micromolar affinity relative to the tight-binding competitive inhibitor 4,5-dichlorothiophene-2-sulfonamide, provides a titratable tool for examining the relationship between partial hPON1 inhibition and HDL oxidative status without complete enzyme ablation, better modeling the partial PON1 deficiency observed in cardiovascular disease .

Anticancer SAR Library via Aminomethyl Derivatization

The primary aminomethyl handle permits rapid parallel synthesis of amide, sulfonamide, and urea libraries without competing reactivity from the sulfonamide nitrogen, which is fully substituted as the tertiary diethylsulfamoyl group . Building block procurement for focused library construction targeting fibrosarcoma (HT-1080), hepatoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines leverages the compound's documented cytotoxicity SAR, with the diethyl substitution pattern contributing metabolic stability and balanced LogD that primary sulfonamide analogs lack .

Intracellular Target Engagement with Optimized Permeability

With a calculated LogD₇.₄ of ~0.5–1.0, the compound occupies the optimal lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility for cell culture dosing . This contrasts with the highly polar primary sulfonamide analog (cLogP ~ −1.4), which is effectively membrane-impermeable and limited to extracellular or cell-free biochemical assays . Procurement of the diethyl analog is indicated when the research objective is intracellular target engagement in live-cell formats, such as cellular thermal shift assays (CETSA) or NanoBRET target occupancy studies .

Application
Selection Property
Validation Focus
CA XII-selective chemical probe development
Isoform selectivity profile review
CA XII-dependent cell migration assay context
Non-competitive hPON1 inhibitor studies
Non-competitive inhibition mechanism context
HDL oxidative status model; partial PON1 deficiency context
Anticancer SAR library via aminomethyl derivatization
Site-selective amine handle for focused library synthesis
Cell-model endpoint review; cytotoxicity SAR interpretation
Intracellular target engagement with balanced permeability
Balanced lipophilicity for passive membrane permeability
Live-cell CETSA or NanoBRET target occupancy review
All applications are research-use contexts. Selection properties reflect reported evidence; validation remains end-user responsibility.
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